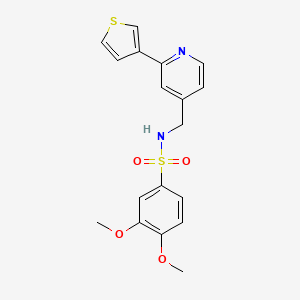![molecular formula C23H27N5O3S2 B2528079 N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-22-4](/img/structure/B2528079.png)
N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole. This compound is a key intermediate that reacts with chloroacetyl chloride, followed by a reaction with hydrazine hydrate and a quinoline derivative to form the final product. The synthesis process is characterized by its ability to introduce various substituents at the thiazole and quinoline moieties, which can lead to a broad spectrum of biological activities . Additionally, similar compounds with a thiazole ring have been synthesized by reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, showcasing the versatility of thiazole derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the synthesized N-(benzo[d]thiazol-2-yl)acetamide derivatives is confirmed by various spectroscopic techniques, including elemental analysis. The presence of the thiazole ring is a common structural motif that is crucial for the biological activity of these compounds. The thiazole ring, when linked to a quinoline or imidazole moiety, can significantly influence the compound's interaction with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
The chemical reactivity of the N-(benzo[d]thiazol-2-yl)acetamide derivatives is influenced by the presence of the thiazole ring and the various substituents attached to it. For instance, the introduction of a morpholine group can enhance the solubility and potentially the bioavailability of the compound. The reactivity of these compounds with different amines, such as ethylenediamine, can lead to the formation of novel heterocycles, such as imidazole carboxamides, which have shown promising anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the N-(benzo[d]thiazol-2-yl)acetamide derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The synthesized compounds have shown a broad spectrum of antibacterial activity, which suggests that they possess the necessary chemical properties to interact with bacterial cells . Additionally, the anticancer activity of similar thiazole derivatives indicates that these compounds can also interact with cancer cells, potentially leading to their inhibition or death .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its versatile chemical structure allows for the formation of novel heterocyclic frameworks with potential biological activities. Researchers have utilized such compounds in creating a range of derivatives, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds are investigated for their analgesic, anti-inflammatory, and COX-2 inhibitory activities, showcasing significant pharmacological potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antimicrobial Activities
Derivatives of this compound have been evaluated for their Src kinase inhibitory activities and anticancer properties. For instance, certain benzylthiazolyl acetamide derivatives have shown inhibition of cell proliferation in various carcinoma cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011). Additionally, the compound and its derivatives have been explored for antimicrobial activities, offering a new avenue for developing antibacterial agents with broad-spectrum activity against various microorganisms.
Insecticidal Applications
Some research has focused on the insecticidal properties of heterocycles incorporating this compound against agricultural pests. These studies aim to develop new chemical entities that can act as effective insecticides, contributing to pest management strategies and agricultural productivity (Fadda et al., 2017).
Pharmacological Profile Enhancement
The modification of this compound's structure has been a strategy to enhance its pharmacological profile, particularly in terms of metabolic stability and biological activity. Research into altering the heterocyclic core of the compound aims to improve its efficacy as a pharmacological agent while reducing metabolic liabilities, making it a candidate for further drug development efforts (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S2/c29-20(25-22-24-17-6-1-2-8-19(17)33-22)15-32-21-16-5-3-7-18(16)28(23(30)26-21)10-4-9-27-11-13-31-14-12-27/h1-2,6,8H,3-5,7,9-15H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFUGRUTQYRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)
![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)
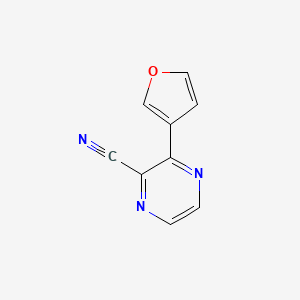
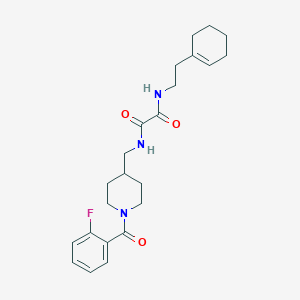
![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)
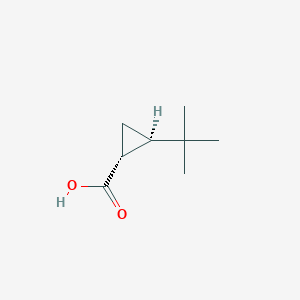
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)
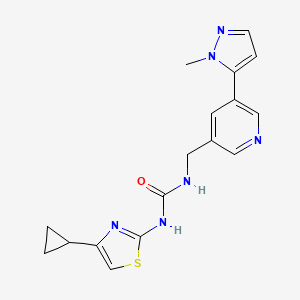
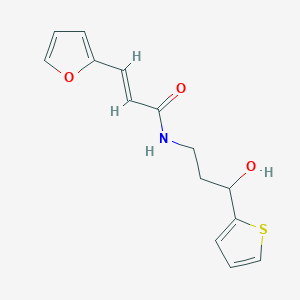
![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)
![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)
